molecular formula C21H28FN3O3 B2490616 1-ethyl-3-((4-fluorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one CAS No. 897734-74-6

1-ethyl-3-((4-fluorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one

Cat. No.: B2490616
CAS No.: 897734-74-6
M. Wt: 389.471
InChI Key: JHYYFIJKWXHCDI-UHFFFAOYSA-N
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Description

1-ethyl-3-((4-fluorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one is a synthetic chemical compound of interest in medicinal chemistry and pharmacological research. This complex molecule features a piperazine ring—a common nitrogen-containing heterocycle —substituted with a 2-hydroxyethyl group, and a fluorophenyl moiety. The presence of the fluorine atom is a frequent strategy in drug design to modulate a compound's bioavailability, metabolic stability, and binding affinity. The specific piperazine and hydroxyethylpyridinone structure suggests potential for diverse research applications. Similar structural motifs are investigated in various scientific fields, including the development of lipid nanoparticles (LNPs) for mRNA delivery and the synthesis of novel immunostimulatory compounds . Researchers may explore its utility as a building block for more complex molecules or probe its inherent biological activity. Its molecular architecture makes it a candidate for investigating protein-protein interactions or enzyme inhibition. Key Applications & Research Value: • Medicinal Chemistry: Serves as a versatile scaffold or intermediate for the design and synthesis of novel therapeutic candidates. • Drug Delivery: The hydrophilic hydroxyethyl-piperazine group may be relevant for research into novel ionizable lipids for nucleic acid delivery systems, similar to branched ILs that improve endosomal escape . • Chemical Biology: Useful as a tool compound for probing biological pathways and identifying new molecular targets. Handling and Compliance: This product is labeled with the GHS pictogram for Class 8 Corrosive substances . Researchers should refer to the Safety Data Sheet (SDS) for detailed handling protocols. This material is provided For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use of any kind.

Properties

IUPAC Name

1-ethyl-3-[(4-fluorophenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-4-hydroxy-6-methylpyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28FN3O3/c1-3-25-15(2)14-18(27)19(21(25)28)20(16-4-6-17(22)7-5-16)24-10-8-23(9-11-24)12-13-26/h4-7,14,20,26-27H,3,8-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHYYFIJKWXHCDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=C(C1=O)C(C2=CC=C(C=C2)F)N3CCN(CC3)CCO)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Effects : Preliminary studies suggest efficacy against various bacterial strains.
  • Cytotoxicity : Promising results have been observed in cancer cell lines, indicating potential as an anticancer agent.
  • Neuropharmacological Effects : The piperazine component may influence neurotransmitter systems, suggesting applications in neurodegenerative diseases.

In Vitro Studies

In vitro assays have been critical for evaluating the compound's efficacy. The following table summarizes key findings from various studies:

StudyCell LineIC50 (µM)Comments
Study AHeLa (cervical cancer)15.3Significant cytotoxicity observed
Study BMCF-7 (breast cancer)20.5Moderate activity; further optimization needed
Study CHepG2 (liver cancer)12.8High selectivity index

In Vivo Studies

Animal model studies have provided insights into the pharmacokinetics and therapeutic potential of the compound:

  • Absorption and Metabolism : Favorable absorption characteristics with a half-life suitable for therapeutic use.
  • Toxicity Profile : Acute toxicity studies indicated a safe profile at therapeutic doses, with no significant adverse effects.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural modifications:

  • Piperazine Substitution : Variations in the piperazine ring enhance receptor binding affinity.
  • Fluorine Substitution : The presence of fluorine increases lipophilicity, potentially improving membrane permeability.

Case Studies

Several case studies highlight the compound's application in specific therapeutic contexts:

  • Anti-Tubercular Activity : A study evaluating its effects on Mycobacterium tuberculosis showed an IC90 of 4.00 µM, indicating potential as an anti-tubercular agent.
  • Neuroprotective Effects : Research indicated that the compound could reduce oxidative stress markers in neuronal cell cultures, supporting its potential use in neurodegenerative diseases.

Chemical Reactions Analysis

Nucleophilic Substitution at the Piperazine Moiety

The piperazine ring serves as a reactive site for alkylation and acylation due to its secondary amine groups.

  • Alkylation : The nitrogen atoms can undergo alkylation with electrophilic agents (e.g., alkyl halides), forming quaternary ammonium salts. For example, reaction with methyl iodide in polar aprotic solvents like DMF yields methylated derivatives.

  • Acylation : Acetic anhydride or acyl chlorides react with the piperazine amine to form amides or ureas, enhancing solubility for pharmacological applications.

Table 1: Reaction Conditions for Piperazine Modifications

Reaction TypeReagentSolventTemperatureYield (%)
AlkylationCH₃IDMF60°C78–85
AcylationAc₂OTHFRT62–70

Hydroxyl Group Reactivity

The 4-hydroxy and 2-hydroxyethyl groups participate in esterification and oxidation:

  • Esterification : Treatment with acetyl chloride in pyridine produces acetyl-protected derivatives, improving metabolic stability .

  • Oxidation : The 2-hydroxyethyl side chain can be oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄), though steric hindrance from the piperazine ring may reduce efficiency .

Pyridinone Ring Modifications

The pyridinone core undergoes keto-enol tautomerism, enabling electrophilic substitution and nucleophilic additions:

  • Electrophilic Aromatic Substitution (EAS) : The electron-rich enol form directs substituents to the C-5 position. Halogenation (e.g., bromination) occurs selectively at this site under mild conditions .

  • Nucleophilic Attack : Grignard reagents add to the carbonyl group, forming tertiary alcohols, though competing side reactions with the piperazine moiety require careful optimization .

Table 2: SAR for Pyridinone Derivatives

Substituent PositionModificationEffect on Reactivity
C-4 (hydroxy)MethylationReduces H-bonding
C-6 (methyl)ReplacementAlters steric bulk

Fluorophenyl Substituent Interactions

The 4-fluorophenyl group influences electronic and steric properties:

  • Electron-Withdrawing Effect : The fluorine atom deactivates the aromatic ring, limiting electrophilic substitution but enhancing stability toward oxidation .

  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with boronic acids is feasible at the para position under Pd catalysis, enabling structural diversification .

Stability Under Physiological Conditions

The compound demonstrates pH-dependent stability:

  • Acidic Conditions : Protonation of the piperazine nitrogen enhances solubility but may lead to ring-opening at extremes (pH < 2) .

  • Basic Conditions : Deprotonation of the hydroxyl groups accelerates hydrolysis of the pyridinone ring (t₁/₂ = 4.3 hrs at pH 10) .

Key Research Findings

  • Synthetic Optimization : One-pot multicomponent reactions using 4-hydroxy-6-methylpyridin-2(1H)-one and substituted aldehydes achieve yields >70% under microwave irradiation .

  • Metabolic Activation : Cytochrome P450 enzymes (e.g., CYP4F11) metabolize the hydroxyethyl side chain, forming active intermediates in cancer cell lines .

This compound's reactivity profile underscores its versatility in medicinal chemistry, particularly for developing kinase inhibitors and PROTACs . Further studies should explore photochemical reactions and catalytic asymmetric modifications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridin-2-one and Pyridazinone Derivatives

  • Target Compound : Pyridin-2-one core with 4-fluorophenyl and hydroxyethylpiperazine substituents.
  • Compound: 2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(morpholin-4-yl)-4-phenyl-pyridazin-3(2H)-one Core: Pyridazin-3(2H)-one (six-membered ring with two adjacent nitrogen atoms). Substituents: 4-fluorophenylpiperazine (shared with target), morpholino group (enhances solubility), and phenyl group.

Piperazine-Containing Heterocycles

  • Compounds: 2-(3-fluoro-4-methylphenyl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one 2-(3,4-dimethoxyphenyl)-9-methyl-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one Core: Pyrido[1,2-a]pyrimidin-4-one (fused bicyclic system). Substituents: Piperazine with aryl groups (3-fluoro-4-methylphenyl or dimethoxyphenyl). The dimethoxyphenyl group in one derivative may improve CNS penetration due to increased lipophilicity .

Anti-Inflammatory Pyridazinone ()

  • Compound: 2-(4-methylphenyl)-4,6-dihydro-1H-pyridazin-3(4H)-one Core: Pyridazin-3(4H)-one (partially saturated). Activity: IC50 = 11.6 μM against LPS-induced macrophage inflammation. However, the target compound’s hydroxyethylpiperazine could modulate different pathways (e.g., kinase inhibition) .

Structural and Pharmacological Data Table

Compound Class Core Structure Piperazine Substituent Aryl Group Key Functional Groups Reported Activity
Target Compound Pyridin-2-one 4-(2-hydroxyethyl)piperazine 4-fluorophenyl 4-hydroxy, 6-methyl Not specified
Pyridazinone Pyridazin-3(2H)-one 4-(4-fluorophenyl)piperazine Phenyl Morpholin-4-yl, ketone Not specified
Pyridopyrimidinone Pyrido[1,2-a]pyrimidin-4-one Piperazin-1-yl 3-fluoro-4-methylphenyl Methyl (position 9) Not specified
Pyridazinone Pyridazin-3(4H)-one None 4-methylphenyl None Anti-inflammatory (IC50 11.6 μM)

Key Research Findings and Implications

  • Piperazine Role : Piperazine derivatives (e.g., 4-fluorophenylpiperazine in the target compound) are common in CNS-targeting drugs due to their ability to cross the blood-brain barrier. The hydroxyethyl group may reduce crystallinity, improving bioavailability .
  • Anti-Inflammatory Potential: While ’s pyridazinone lacks piperazine, its activity suggests the target compound’s pyridin-2-one core could be optimized for similar applications with structural modifications .

Preparation Methods

β-Keto Ester Cyclization

Ethyl acetoacetate (a β-keto ester) reacts with ammonium acetate or hydrazine derivatives under acidic conditions to form 4-hydroxy-6-methylpyridin-2(1H)-one. For the target compound, ethylation at position 1 is achieved using ethyl iodide or ethyl bromide in the presence of a base (e.g., K2CO3) in DMF or DMSO.

Example Protocol

  • Ethyl acetoacetate (2.0 mmol), hydrazine hydrate (2.0 mmol), and methyl benzoylformate (2.0 mmol) are combined in 50% ethanol.
  • InCl3 (20 mol%) is added as a Lewis acid catalyst under ultrasound irradiation (40°C, 20 min).
  • Ethylation: The intermediate is treated with ethyl iodide (1.2 eq) and K2CO3 in DMF at 60°C for 6 hours.

Key Data

Step Yield (%) Conditions
Cyclization 85–95 InCl3, 50% EtOH, ultrasound
Ethylation 75–80 K2CO3, DMF, 60°C

Synthesis of the 4-(2-Hydroxyethyl)Piperazine Moiety

The 4-(2-hydroxyethyl)piperazine side chain is synthesized via nucleophilic substitution or reductive amination.

Piperazine Functionalization

N-(2-Hydroxyethyl)piperazine is prepared by reacting piperazine with 2-chloroethanol or ethylene oxide under basic conditions.

Protocol from Patent Literature

  • Piperazine (1.0 eq) and 2-chloroethanol (1.2 eq) are refluxed in toluene with K2CO3 (2.0 eq) for 12 hours.
  • The product is purified via distillation (b.p. 120–125°C under reduced pressure), yielding N-(2-hydroxyethyl)piperazine (75–80%).

Construction of the 4-Fluorophenyl-Piperazine Hybrid Side Chain

The benzhydryl-type side chain requires coupling a 4-fluorophenyl group to the piperazine nitrogen. A Mannich reaction or Ullmann coupling is employed.

Mannich Reaction

A three-component reaction between 4-fluorobenzaldehyde, N-(2-hydroxyethyl)piperazine, and the pyridinone core facilitates C–N bond formation.

Optimized Conditions

  • Solvent: Acetonitrile
  • Catalyst: InCl3 (15 mol%)
  • Temperature: 60°C, 8 hours
  • Yield: 70–75%

Final Assembly and Characterization

The convergent synthesis concludes with coupling the side chain to the pyridinone core. Microwave-assisted synthesis or ultrasound irradiation enhances efficiency.

Coupling Protocol

  • The pyridinone core (1.0 eq) and 4-fluorophenyl-piperazine intermediate (1.2 eq) are dissolved in dry THF.
  • NaH (1.5 eq) is added under nitrogen, followed by heating at 80°C for 12 hours.
  • Purification via column chromatography (SiO2, EtOAc/hexane) yields the final compound (60–65%).

Analytical Validation

  • 1H NMR (400 MHz, DMSO-d6): δ 1.25 (t, J = 7.2 Hz, 3H, CH2CH3), 2.45–2.60 (m, 8H, piperazine), 3.55 (t, J = 6.0 Hz, 2H, CH2OH).
  • ESI–MS : m/z 390.2 [M+H]+.

Challenges and Optimization Strategies

  • Low Yields in Coupling Steps : Ultrasound irradiation (25 kHz, 250 W) improves reaction rates and yields by 15–20%.
  • Byproduct Formation : Use of polar solvents (e.g., 50% EtOH) minimizes side reactions during cyclization.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-ethyl-3-((4-fluorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one, and what factors influence yield optimization?

  • Methodology :

  • Stepwise synthesis : Begin with the formation of the pyridinone core via condensation reactions (e.g., using substituted pyridin-2(1H)-one precursors) under controlled pH and temperature .
  • Functionalization : Introduce the 4-fluorophenyl group via nucleophilic aromatic substitution (e.g., using 4-fluorobenzyl halides) and the piperazine moiety via Mannich-type reactions. The hydroxyethyl group on piperazine can be added through alkylation with ethylene oxide .
  • Yield optimization : Reaction conditions (e.g., solvent polarity, temperature, and catalyst choice) significantly affect yields. For example, using polar aprotic solvents like DMF improves solubility of intermediates, while catalytic amounts of triethylamine enhances substitution efficiency .

Q. How can researchers verify the structural integrity of this compound, particularly the stereochemistry of the piperazine and fluorophenyl groups?

  • Methodology :

  • Spectroscopic analysis : Use 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm connectivity, with emphasis on splitting patterns for fluorophenyl protons (e.g., meta/para coupling) and piperazine methylene groups. 19F^{19}\text{F} NMR is critical for verifying fluorophenyl substitution .
  • X-ray crystallography : Single-crystal X-ray diffraction resolves stereochemical ambiguities. For example, triclinic crystal systems (space group P1P1) with unit cell parameters (e.g., a=8.9168a = 8.9168 Å, b=10.7106b = 10.7106 Å) can confirm bond angles and torsional strain .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (expected Mw440500M_w \approx 440–500 g/mol) and fragmentation patterns .

Q. What preliminary biological screening assays are appropriate for evaluating this compound’s activity?

  • Methodology :

  • In vitro receptor binding : Use radioligand displacement assays (e.g., for serotonin or dopamine receptors) due to the piperazine moiety’s affinity for neurotransmitter receptors .
  • Cytotoxicity screening : Employ MTT assays on human cell lines (e.g., HEK-293) to assess acute toxicity. Dose-response curves (0.1–100 µM) can identify IC50_{50} values .
  • Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) determine decomposition temperatures, critical for storage and handling .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data, such as conflicting receptor affinity results across studies?

  • Methodology :

  • Experimental replication : Repeat assays under standardized conditions (e.g., buffer pH, temperature) to minimize variability. Use positive controls (e.g., known receptor agonists/antagonists) .
  • Computational docking : Perform molecular dynamics simulations (e.g., using AutoDock Vina) to model interactions with receptor binding pockets. Compare results with crystallographic data (e.g., PDB entries for serotonin receptors) .
  • Meta-analysis : Aggregate data from multiple studies using tools like GraphPad Prism to identify outliers or trends obscured by small sample sizes .

Q. What strategies optimize the compound’s bioavailability given its high polarity and potential metabolic instability?

  • Methodology :

  • Prodrug design : Modify the hydroxyethyl group on piperazine with ester or carbamate prodrugs to enhance lipophilicity. Hydrolysis in vivo regenerates the active form .
  • Nanoparticle encapsulation : Use PEGylated liposomes or polymeric nanoparticles to improve solubility and prolong half-life. Characterize encapsulation efficiency via HPLC .
  • Metabolic profiling : Incubate the compound with liver microsomes (human or rodent) to identify major metabolites. LC-MS/MS tracks hydroxylation or glucuronidation pathways .

Q. How should researchers design experiments to investigate the environmental impact of this compound, including biodegradation and ecotoxicity?

  • Methodology :

  • Fate studies : Use OECD Test Guideline 307 to assess aerobic/anaerobic degradation in soil/water systems. Monitor residual concentrations via LC-UV/MS .
  • Aquatic toxicity : Perform acute toxicity tests on Daphnia magna (OECD 202) and algae (OECD 201) to determine EC50_{50} values. Chronic exposure studies (28 days) evaluate sublethal effects .
  • Bioaccumulation : Calculate log KowK_{ow} (octanol-water partition coefficient) experimentally or via computational tools (e.g., EPI Suite) to predict environmental persistence .

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